

# comparing HUMAN MCP-1 levels in healthy vs. diseased patient cohorts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HUMAN MCP-1

Cat. No.: B1179252

[Get Quote](#)

## Elevated MCP-1 Levels: A Common Thread in Inflammatory Diseases

A comprehensive analysis of Monocyte Chemoattractant Protein-1 (MCP-1) levels reveals a significant upregulation in patient cohorts across a spectrum of inflammatory diseases when compared to healthy individuals. This guide provides a comparative overview of MCP-1 concentrations in various pathological states, details the experimental methodologies for its measurement, and illustrates the key signaling pathways involved.

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine that governs the migration and infiltration of monocytes and other immune cells to sites of inflammation.[\[1\]](#)[\[2\]](#) Its heightened expression is a key factor in the pathogenesis of numerous diseases, making it a valuable biomarker for assessing inflammatory status and disease progression.[\[1\]](#)

## Comparative Analysis of Serum MCP-1 Levels

The following table summarizes the circulating levels of MCP-1 in healthy individuals versus those diagnosed with various diseases. The data, compiled from multiple studies, consistently demonstrates elevated MCP-1 concentrations in diseased cohorts.

| Disease Category                                          | Specific Disease                                     | Healthy Control<br>MCP-1 (pg/mL)                                                              | Diseased Patient<br>MCP-1 (pg/mL)                           |
|-----------------------------------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Cardiovascular Diseases                                   | Peripheral Artery Disease (PAD)                      | Median not specified, individual values presented                                             | Elevated in 16 of 19 patients compared to control median[1] |
| Acute Coronary Syndromes                                  | Median: 157 (IQR: 124-196)[3]                        | Median: 178 (IQR: 128-238)[3]                                                                 |                                                             |
| Ischemic Stroke                                           | Median: 239 (IQR: 126)[4]                            | Median: 384 (IQR: 370)[4]                                                                     |                                                             |
| Myocardial Infarction                                     | Median: 239 (IQR: 126)[4]                            | Median: 360 (IQR: 200)[4]                                                                     |                                                             |
| Metabolic Diseases                                        | Type 1 Diabetes (Children)                           | $5.36 \pm 0.45$ (In-transformed)                                                              | $5.75 \pm 0.39$ (In-transformed)[5]                         |
| Type 2 Diabetes (with Periodontitis)                      | -                                                    | Well-controlled: 398.8 (Range: 330.4-435.1); Poorly-controlled: 482.3 (Range: 460.9-543.5)[6] |                                                             |
| Type 2 Diabetes (with Major Depressive Disorder)          | Median not specified                                 | T2DM group: Higher than healthy controls (Cut-off for diagnosis: 503.8)[7]                    |                                                             |
| Autoimmune Diseases                                       | Systemic Lupus Erythematosus (SLE)                   | Median: 56.2 (IQR: 41.5-72.9)                                                                 | Median: 95.0 (IQR: 32.1-176.5)[8]                           |
| Kidney Diseases                                           | Diabetic Nephropathy (in African Americans with T2D) | -                                                                                             | Mean: $262.9 \pm 239.1$ (Median: 224.4)[9]                  |
| Focal Segmental Glomerulosclerosis (FSGS) (Urinary MCP-1) | 348 pg/mg creatinine                                 | 1680 pg/mg creatinine[10]                                                                     |                                                             |

|                             |                |                   |                                                      |
|-----------------------------|----------------|-------------------|------------------------------------------------------|
| Inflammatory Conditions     | Periodontitis  | -                 | Gingivitis: 251.60;<br>Chronic Periodontitis: 465.80 |
| Primary Biliary Cholangitis | $176 \pm 35.5$ | $410.2 \pm 318.0$ |                                                      |

IQR: Interquartile Range

## The Role of MCP-1 in Disease Pathogenesis

MCP-1 exerts its biological functions primarily through its receptor, CCR2.[\[11\]](#) The binding of MCP-1 to CCR2 on the surface of immune cells, particularly monocytes, triggers a signaling cascade that leads to chemotaxis, or directed cell movement, towards the source of the chemokine. This process is fundamental to the inflammatory response, as it facilitates the recruitment of monocytes to injured or infected tissues, where they can differentiate into macrophages and participate in pathogen clearance and tissue repair.[\[12\]](#)

However, in chronic inflammatory conditions, this sustained recruitment of monocytes can contribute to tissue damage and disease progression. The MCP-1/CCR2 signaling axis is implicated in the pathogenesis of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[\[1\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. ahajournals.org [ahajournals.org]
- 4. Serum Levels of the MCP-1 Chemokine in Patients With Ischemic Stroke and Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Serum monocyte chemoattractant protein-1 is a biomarker in patients with diabetes and periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Correlation analysis of monocyte chemoattractant protein-1 and clinical characteristics and cognitive impairment in type 2 diabetes mellitus comorbid major depressive disorder [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Relationships between serum MCP-1 and subclinical kidney disease: African American-Diabetes Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Role of MCP-1 as an inflammatory biomarker in nephropathy [frontiersin.org]
- To cite this document: BenchChem. [comparing HUMAN MCP-1 levels in healthy vs. diseased patient cohorts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1179252#comparing-human-mcp-1-levels-in-healthy-vs-diseased-patient-cohorts>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)